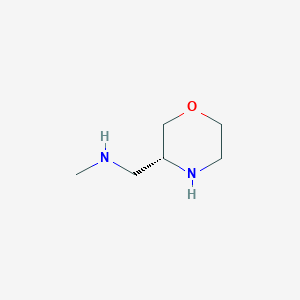

(R)-N-Methyl-1-(morpholin-3-yl)methanamine

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are indispensable tools in contemporary organic synthesis, primarily due to their critical role in the construction of enantiomerically pure molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance, particularly in the pharmaceutical industry.

The significance of chiral amines can be attributed to several factors:

Asymmetric Catalysis: Chiral amines and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts themselves. These catalysts create a chiral environment that directs a chemical reaction to favor the formation of one enantiomer, a process known as asymmetric synthesis.

Chiral Building Blocks: They serve as versatile starting materials, or "chiral synthons," for the synthesis of more complex chiral molecules. By incorporating a pre-existing stereocenter from a chiral amine, chemists can strategically build up molecular complexity with stereochemical control.

Resolving Agents: Chiral amines are used to separate racemic mixtures (equal mixtures of both enantiomers) of chiral acids through the formation of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like crystallization.

The demand for enantiomerically enriched amines is substantial, driven by their prevalence in pharmaceuticals, agrochemicals, and natural products.

The Morpholine (B109124) Heterocycle as a Core Scaffold in Chemical Research

The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.

The utility of the morpholine heterocycle stems from its unique physicochemical properties:

Structural Versatility: The morpholine ring can be readily functionalized at the nitrogen atom or at the carbon atoms, allowing for the synthesis of a diverse library of derivatives. This versatility enables chemists to fine-tune the biological activity and properties of a lead compound.

Biological Activity: The morpholine ring itself can contribute to the biological activity of a molecule by participating in key interactions with biological targets such as enzymes and receptors. It is a common component in a wide range of approved drugs with diverse therapeutic applications.

The combination of its favorable properties and synthetic accessibility has solidified the morpholine heterocycle as a valuable component in the design and development of new chemical entities.

Specific Focus on (R)-N-Methyl-1-(morpholin-3-yl)methanamine: Stereochemical Foundations and Research Context

This compound is a chiral amine that incorporates the morpholine scaffold. Its structure is characterized by a methyl group attached to the exocyclic amine and a stereocenter at the 3-position of the morpholine ring, with the (R)-configuration. The dihydrochloride (B599025) salt of this compound is identified by the CAS number 2305080-40-2. bldpharm.combldpharm.com

The stereochemistry of this molecule is of fundamental importance. The three-dimensional arrangement of the atoms, dictated by the (R)-configuration at the C3 stereocenter, will govern how it interacts with other chiral molecules, including biological targets like proteins and enzymes. nih.gov In drug design, it is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. nih.gov

The synthesis of enantiomerically pure 3-substituted morpholines, such as the target compound, can be achieved through various stereoselective synthetic strategies. These methods often start from chiral precursors, such as enantiopure amino alcohols, and employ reactions that create the morpholine ring while preserving the stereochemical integrity of the starting material. bldpharm.com Asymmetric synthesis techniques, including catalytic methods, are also employed to establish the desired stereocenter during the synthetic sequence.

While specific research applications for this compound are not extensively detailed in publicly available literature, its structural motifs suggest its potential as a valuable building block in medicinal chemistry and as a chiral ligand in asymmetric catalysis. Its existence is confirmed through its availability from chemical suppliers, indicating its utility in research and development. bldpharm.combldpharm.com The corresponding (S)-enantiomer, (S)-N-Methyl-1-(morpholin-3-yl)methanamine, is also a known compound, and comparative studies of such enantiomeric pairs are crucial for understanding structure-activity relationships. smolecule.com

Below is a table summarizing some of the key properties of the closely related N-methylmorpholine, which lacks the chirality and the exocyclic methanamine group of the title compound, to provide some context on the physicochemical properties of the morpholine core.

| Property | Value |

| Molecular Formula | C5H11NO |

| Molar Mass | 101.15 g/mol |

| Boiling Point | 115-116 °C |

| Density | 0.92 g/cm³ |

| Water Solubility | Soluble |

Data for N-Methylmorpholine

Further research into the synthesis, characterization, and application of this compound is necessary to fully elucidate its potential in the field of chemical science.

Properties

IUPAC Name |

N-methyl-1-[(3R)-morpholin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-4-6-5-9-3-2-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNKXUZBHBNRJZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Leading to R N Methyl 1 Morpholin 3 Yl Methanamine Analogues

Investigation of Catalytic Cycles in Asymmetric Transformations

Transition metal-catalyzed reactions are pivotal in the synthesis of chiral amines and their derivatives. acs.org The efficiency and selectivity of these reactions are dictated by the intricate steps of the catalytic cycle. For instance, in asymmetric hydrogenation of imines, a common route to chiral amines, iridium and rhodium catalysts are often employed. acs.org The catalytic cycle typically involves the coordination of the prochiral imine to the chiral metal complex, followed by the transfer of hydrogen, leading to the formation of the chiral amine. acs.org The nature of the chiral ligands, often phosphorus-based, plays a crucial role in creating a chiral environment around the metal center, which in turn dictates the enantioselectivity of the hydrogenation. acs.org

Similarly, palladium-catalyzed reactions have gained significant traction for their versatility in C-C and C-N bond formation. snnu.edu.cn In the context of synthesizing analogues of (R)-N-Methyl-1-(morpholin-3-yl)methanamine, palladium catalysis can be instrumental. The catalytic cycles in these reactions can vary depending on the specific transformation. For example, a Pd(0)/Pd(II) cycle might be involved in cross-coupling reactions, while a Pd(II)/Pd(IV) cycle could be operative in C-H activation/functionalization processes. nih.gov The choice of ligands and oxidants is critical in modulating the reactivity and selectivity of these catalytic systems. snnu.edu.cn

A deeper understanding of these catalytic cycles, including the identification of active catalytic species and the kinetics of each elementary step, is essential for optimizing reaction conditions and developing more efficient and selective catalysts for the synthesis of complex chiral amines.

Understanding Stereochemical Induction and Control Mechanisms

Achieving the desired stereochemistry is a central challenge in the synthesis of chiral molecules. Stereochemical induction refers to the preferential formation of one stereoisomer over another, and understanding the mechanisms that govern this control is paramount. In the synthesis of analogues of this compound, stereocontrol is often achieved through the use of chiral catalysts, auxiliaries, or reagents.

Chiral catalysts, particularly those based on transition metals complexed with chiral ligands, create a chiral pocket that directs the approach of the substrate, leading to the formation of a specific enantiomer. acs.org The interaction between the substrate and the chiral catalyst in the transition state is the key determinant of enantioselectivity. Factors such as steric hindrance and electronic interactions between the ligand, the metal, and the substrate all contribute to the stereochemical outcome.

In addition to catalysis, substrate-controlled diastereoselective reactions are also a powerful tool. For instance, in the formation of the morpholine (B109124) ring, the existing stereocenter in a chiral starting material can direct the stereochemistry of the newly formed stereocenters. This is often rationalized by considering steric and electronic effects in the transition state models, such as chair-like or boat-like transition states in cyclization reactions. nih.gov A thorough analysis of these models allows for the prediction and rationalization of the observed diastereoselectivity.

Mechanistic Insights into C-H Functionalization Processes Relevant to Chiral Amines

The direct functionalization of C-H bonds has emerged as a powerful strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. yale.edu In the context of chiral amines, C-H functionalization offers a direct route to introduce new functional groups, thereby enabling the synthesis of a wide range of analogues. The mechanisms of these reactions are diverse and often depend on the type of catalyst and the nature of the C-H bond being functionalized.

Hydrogen Atom Transfer (HAT) is a radical-based mechanism that has been increasingly utilized for C-H functionalization. mdpi.comthieme-connect.com In a typical HAT process, a radical initiator, often generated photochemically or through the use of a metal catalyst, abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical can then undergo a variety of transformations, such as addition to an alkene or reaction with another radical, to form the desired product.

The selectivity of HAT reactions is often governed by the bond dissociation energy of the C-H bonds, with weaker C-H bonds being more susceptible to abstraction. thieme-connect.com In the case of amines, the C-H bonds alpha to the nitrogen atom are often activated and can be selectively functionalized via HAT. The development of chiral HAT catalysts is an active area of research, with the goal of achieving enantioselective C-H functionalization. researchgate.net

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis. nih.gov These reactions typically proceed through the formation of a palladacycle intermediate, where the palladium catalyst coordinates to a directing group on the substrate and then inserts into a nearby C-H bond. nih.gov This palladacycle can then react with a variety of coupling partners, such as aryl halides or alkenes, to form a new C-C or C-heteroatom bond. nih.gov

The directing group plays a crucial role in controlling the regioselectivity of the C-H activation. For amines, the nitrogen atom itself or a functional group attached to it can serve as the directing group. The mechanism of C-H activation can vary, with concerted metalation-deprotonation (CMD) being a commonly proposed pathway. snnu.edu.cn Understanding the factors that influence the formation and reactivity of the palladacycle intermediate is key to developing new and improved C-H functionalization reactions for the synthesis of chiral amines. nih.gov

Analysis of Reaction Intermediates and Transition States

The detailed study of reaction intermediates and transition states provides invaluable insights into the reaction mechanism and the origins of selectivity. nih.gov Spectroscopic techniques, such as NMR and mass spectrometry, can be used to detect and characterize reaction intermediates. Computational methods, such as density functional theory (DFT) calculations, are also powerful tools for elucidating the structures and energies of intermediates and transition states.

By combining experimental and computational approaches, it is possible to construct a detailed energy profile of the reaction pathway. This allows for the identification of the rate-determining step and the factors that control the stereoselectivity. For example, in a catalytic asymmetric reaction, computational modeling can be used to understand the interactions between the substrate and the chiral catalyst in the enantioselectivity-determining transition state. This knowledge can then be used to design more effective catalysts.

Regioselectivity and Diastereoselectivity in Heterocyclic Ring Formation

The formation of the morpholine ring is a key step in the synthesis of this compound and its analogues. Controlling the regioselectivity and diastereoselectivity of this ring-forming reaction is crucial for obtaining the desired product. nih.gov

Several strategies can be employed for the synthesis of morpholines, including intramolecular cyclization of amino alcohols and cycloaddition reactions. nih.govresearchgate.net The regioselectivity of the cyclization is often determined by the relative stability of the possible transition states leading to the formation of different ring sizes. For example, the formation of a six-membered morpholine ring is generally favored over the formation of larger or smaller rings.

The diastereoselectivity of the ring formation is influenced by the stereochemistry of the starting material and the reaction conditions. nih.gov In substrate-controlled reactions, the existing stereocenters in the starting material can direct the stereochemical outcome of the cyclization. For example, a chiral amino alcohol can cyclize to form a morpholine with a specific relative stereochemistry between the substituents on the ring. nih.gov The use of chiral catalysts can also be employed to control the diastereoselectivity of the ring formation, particularly in cases where the starting material is achiral or has a low level of stereochemical information.

Stereochemical Analysis and Chiral Recognition in R N Methyl 1 Morpholin 3 Yl Methanamine Research

Principles of Chirality and Stereoisomerism Pertinent to (R)-N-Methyl-1-(morpholin-3-yl)methanamine

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. mdpi.com Molecules that exhibit this property are known as chiral molecules, and the two non-superimposable mirror-image forms are called enantiomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

In the case of this compound, the source of chirality is a single stereocenter. A stereocenter is an atom, typically carbon, that is bonded to four different groups. The chiral center in this molecule is the carbon atom at the 3-position of the morpholine (B109124) ring.

The four distinct groups attached to this C3 carbon are:

A hydrogen atom (-H)

The nitrogen atom of the morpholine ring (-NH-)

The C2 methylene (B1212753) group of the morpholine ring (-CH2-O-)

The N-methylmethanamine side chain (-CH2-NH-CH3)

The presence of this single chiral center means that the molecule can exist as a pair of enantiomers: this compound and (S)-N-Methyl-1-(morpholin-3-yl)methanamine. The "(R)" designation in the name specifies the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. These enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors.

Conformational Preferences and Dynamics of the Morpholine Ring and Methanamine Side Chain

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The morpholine ring, being a six-membered heterocycle, typically adopts a stable chair conformation, similar to cyclohexane, to minimize angular and torsional strain. mdpi.com

In this chair conformation, substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For 3-substituted morpholines, the substituent's orientation has significant energetic implications. The N-methyl-1-methanamine side chain at the C3 position of this compound is sterically bulky. To achieve maximum thermodynamic stability, the molecule will predominantly adopt a conformation where this large substituent is in the equatorial position. lumenlearning.com

Placing the substituent in the axial position would introduce unfavorable steric interactions known as 1,3-diaxial interactions with the axial hydrogens on C5 and the nitrogen atom (N1), leading to a higher energy state. lumenlearning.com The dynamics of the system involve the "ring flip" of the morpholine ring, which interconverts the two chair conformations. However, the energy barrier for this flip is significantly influenced by the substituent, and the equilibrium lies heavily in favor of the conformer with the equatorial side chain.

Furthermore, there is conformational flexibility due to rotation around the single bond connecting the methanamine side chain to the morpholine ring. The preferred rotational conformation (rotamer) will be one that minimizes steric hindrance between the side chain and the ring.

| Structural Feature | Preferred Conformation | Reason for Preference | Associated Strain in Unfavored Conformation |

|---|---|---|---|

| Morpholine Ring | Chair Conformation | Minimizes angle and torsional strain. | Higher energy boat or twist-boat conformations. |

| C3-Substituent Orientation | Equatorial | Minimizes steric hindrance. | 1,3-diaxial interactions leading to steric strain. |

| Side Chain Rotation | Anti/Staggered | Minimizes torsional strain between the side chain and the ring. | Eclipsed interactions (torsional strain). |

Chiral Purity Assessment Methodologies in the Synthesis of Enantiopure Morpholine Amines

The synthesis of a single enantiomer of a chiral molecule requires methods to accurately determine its chiral purity, often expressed as enantiomeric excess (ee). wikipedia.org Enantiomeric excess is a measure of the degree to which one enantiomer is present in greater amounts than the other. nih.gov Several analytical techniques are employed to assess the chiral purity of enantiopure morpholine amines.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most common and reliable methods for separating and quantifying enantiomers. pensoft.netnih.gov The technique utilizes a chiral stationary phase (CSP) within the HPLC column. The enantiomers in the sample interact differently with the CSP, leading to different retention times. By comparing the peak areas in the resulting chromatogram, the ratio of the two enantiomers, and thus the enantiomeric excess, can be precisely calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity, typically by converting the enantiomers into diastereomers, which have distinct NMR spectra. nih.gov This is achieved by reacting the amine with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form diastereomeric amides. The differing chemical environments of the nuclei in the diastereomers result in separate, quantifiable signals in the ¹H, ¹⁹F, or ¹³C NMR spectra. nih.govresearchgate.net Alternatively, a chiral solvating agent can be used to form transient diastereomeric complexes that also exhibit distinct NMR signals. nih.gov

| Methodology | Principle of Operation | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | High accuracy and precision; direct quantification; applicable to a wide range of compounds. pensoft.net | Requires specialized and often expensive chiral columns; method development can be time-consuming. |

| NMR with Chiral Derivatizing Agents | Enantiomers are converted into diastereomers, which are distinguishable by NMR due to different chemical shifts. nih.gov | Does not require a specialized instrument beyond a standard NMR spectrometer; can provide structural information. | Requires chemical modification of the analyte; derivatization must go to completion to be accurate; potential for kinetic resolution. nih.gov |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes in solution, causing chemical shift differences between enantiomers. nih.gov | Non-destructive as no covalent bonds are formed; simple sample preparation. | Shift differences can be small and solvent/temperature dependent; may not be effective for all compounds. |

Factors Influencing Enantiomeric Excess and Stereochemical Fidelity

Achieving a high enantiomeric excess and maintaining stereochemical fidelity are paramount in asymmetric synthesis. The stereochemical outcome of a reaction is influenced by several critical factors that must be carefully controlled.

Catalyst/Auxiliary: In catalytic asymmetric synthesis, the choice of a chiral catalyst or, in stoichiometric reactions, a chiral auxiliary is the most crucial factor. The catalyst or auxiliary creates a chiral environment that energetically favors the formation of one enantiomer over the other. The structure and steric properties of the catalyst/auxiliary directly influence the degree of stereoselectivity.

Temperature: Reaction temperature has a significant impact on enantioselectivity. Lowering the reaction temperature generally increases the enantiomeric excess. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy, thus amplifying the preference for the lower-energy pathway.

Solvent and Reagents: The solvent can influence the conformation and reactivity of the catalyst, substrate, and transition states, thereby affecting stereoselectivity. The nature and concentration of reagents and any additives can also play a role in the stereochemical outcome. The enantiomeric purity of the starting materials and reagents themselves is also critical, as impurities can compromise the final product's enantiomeric excess. nih.gov

Stereochemical Fidelity: This refers to the extent to which the stereochemistry of the starting material is transferred to the product. High fidelity is essential in reactions that proceed via stereospecific mechanisms. Any side reactions or conditions that could lead to racemization (the formation of an equal mixture of enantiomers) of the starting material, intermediates, or the final product must be avoided to ensure high stereochemical fidelity. nih.gov

| Factor | Impact on Enantiomeric Excess | Mechanism of Influence |

|---|---|---|

| Chiral Catalyst/Auxiliary | High | Creates a diastereomeric transition state with a significant energy difference, favoring one enantiomeric product. |

| Reaction Temperature | High (at lower temperatures) | Lower temperatures amplify the free energy difference (ΔΔG‡) between the diastereomeric transition states, enhancing selectivity. |

| Solvent | Variable | Affects the solubility, stability, and conformation of the catalyst and reactants, thereby influencing the transition state energies. |

| Reactant/Reagent Purity | High | Enantiomeric impurities in starting materials or reagents can directly lower the enantiomeric excess of the final product. nih.gov |

Computational Chemistry in the Study of R N Methyl 1 Morpholin 3 Yl Methanamine

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intricate details of reaction mechanisms involving (R)-N-Methyl-1-(morpholin-3-yl)methanamine. cuny.edu These calculations provide a means to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states.

Transition State Characterization and Energy Barrier Determination

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can precisely locate and characterize the geometry of transition states. For reactions involving the morpholine (B109124) scaffold, such as N-alkylation or reactions at the chiral center, identifying the TS is crucial for understanding the reaction kinetics.

The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, dictates the rate of the reaction. Quantum chemical calculations can provide accurate estimations of these barriers. For instance, in the synthesis of morpholine derivatives, computational studies have been employed to determine the energy profiles of different reaction pathways, thereby predicting the most favorable route. researchgate.netresearchgate.net

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on a reaction involving a morpholine derivative.

| Reaction Pathway | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) |

| Pathway A: SN2 Alkylation at Nitrogen | Trigonal bipyramidal N-center | 15.2 |

| Pathway B: Ring Opening | Distorted chair-like morpholine ring | 25.8 |

| Pathway C: Reaction at C3 | Approach of reactant to the chiral carbon | 18.5 |

This table is illustrative and based on typical values for similar reactions.

Computational Modeling of Stereoselectivity and Enantiomeric Excess

For a chiral molecule like this compound, understanding the factors that control stereoselectivity in its synthesis is of paramount importance. nih.gov Computational modeling can be used to predict the enantiomeric excess (e.e.) of a reaction by calculating the energy barriers of the competing pathways leading to the (R) and (S) enantiomers. A lower energy barrier for the pathway leading to the (R)-enantiomer would suggest it is the major product.

Computational studies on the asymmetric synthesis of chiral morpholines have demonstrated that the stereochemical outcome can be rationalized by analyzing the transition state structures. acs.orgrsc.orgrsc.org The non-covalent interactions between the substrate, catalyst, and reagents in the transition state assembly are often the key determinants of stereoselectivity.

Conformational Analysis and Molecular Modeling of this compound

The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. This compound, with its flexible morpholine ring and side chain, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net

A typical output from a conformational analysis would include the relative energies of different conformers, as illustrated in the hypothetical table below.

| Conformer | Dihedral Angle (O-C2-C3-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Equatorial) | 175.2° | 0.00 | 75.3 |

| 2 (Axial) | 65.8° | 1.25 | 14.5 |

| 3 (Twist-boat) | -30.1° | 5.60 | <1 |

This table is illustrative and based on general principles of conformational analysis of substituted morpholines.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can be a predictive tool for exploring the reactivity of this compound in novel chemical transformations. researchgate.net By calculating various molecular properties, such as electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and atomic charges, chemists can identify the most likely sites for electrophilic or nucleophilic attack.

For instance, the nitrogen atom of the morpholine ring is expected to be a primary site for electrophilic attack due to the presence of a lone pair of electrons. The reactivity of the N-methyl group and the chiral center can also be assessed. These predictions can guide the design of new reactions and the synthesis of novel derivatives of this compound.

Application of Advanced Computational Methods in Rational Catalyst Design and Optimization

The synthesis of enantiomerically pure this compound often relies on the use of chiral catalysts. Advanced computational methods play a crucial role in the rational design and optimization of these catalysts. mdpi.com By modeling the interaction between the catalyst and the substrate, it is possible to understand the origin of enantioselectivity and to design more efficient catalysts. nih.gov

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the catalyst-substrate complex. These studies can reveal the key interactions, such as hydrogen bonds or steric repulsions, that govern the stereochemical outcome of the reaction. This knowledge can then be used to modify the catalyst structure to improve its performance. The design of organocatalysts for the synthesis of morpholine derivatives has been successfully guided by such computational insights. frontiersin.orgnih.gov

Synthetic Applications and Chemical Utility of R N Methyl 1 Morpholin 3 Yl Methanamine

Role as a Chiral Building Block in Constructing Complex Molecular Architectures

(R)-N-Methyl-1-(morpholin-3-yl)methanamine is a key chiral building block, a pre-made enantiomerically pure compound, utilized in the synthesis of more complex molecular structures. The stereochemistry of this starting material directly influences the final architecture of the target molecule, which is crucial in fields like medicinal chemistry where specific stereoisomers can have vastly different biological activities.

The synthesis of various biologically important chiral morpholine (B109124) derivatives often starts from optically pure precursors. banglajol.info For instance, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols is a common method to produce chiral morpholines. banglajol.info The specific configuration of the starting material, such as (S)-N-allyl-β-amino alcohols, dictates the stereochemistry of the resulting morpholine ring. banglajol.info This highlights the foundational role of chiral building blocks in establishing the desired stereochemical outcome in the final product. The morpholine scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in drug candidates. e3s-conferences.orgresearchgate.netresearchgate.netresearchgate.net

Potential as a Chiral Ligand or Organocatalyst in Asymmetric Reactions

The presence of nitrogen atoms in the morpholine ring and the primary amine side chain makes this compound a candidate for use as a chiral ligand in asymmetric catalysis. Chiral ligands coordinate with metal catalysts to create a chiral environment, which in turn directs a chemical reaction to favor the formation of one enantiomer over the other. nih.gov

Chiral, chelating nitrogen-donor ligands have played a significant role in the advancement of asymmetric catalysis due to their modular synthesis from readily available enantiopure starting materials and their ability to bind to a wide variety of transition metals. nih.gov Research into chiral C/N-functionalized morpholine alcohols has demonstrated their catalytic ability as ligands in reactions such as the asymmetric diethylzinc (B1219324) addition to aldehydes. dntb.gov.ua Furthermore, the development of asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has enabled the synthesis of a variety of 2-substituted chiral morpholines with excellent enantioselectivities. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, is another area where this compound could be applied. The amine functionality can participate in various catalytic cycles, such as in enamine or iminium ion catalysis, to promote asymmetric transformations.

Integration into Novel Heterocyclic Scaffolds and Advanced Synthetic Targets

The morpholine ring of this compound can be incorporated into larger, more complex heterocyclic systems. This is a common strategy in drug discovery to explore new chemical space and develop novel therapeutic agents. For example, morpholine-containing compounds have been synthesized and investigated for their potential as inhibitors of the polo-box domain of Polo-like kinase 1 (Plk1), a target in cancer therapy. nih.gov

Methodologies for Diverse Functional Group Transformations Leveraging the Chiral Amine Moiety

The primary amine group in this compound is a versatile handle for a wide range of chemical modifications. This allows for the introduction of various functional groups, leading to a diverse array of derivatives. Standard amine chemistry, such as acylation, alkylation, and reductive amination, can be readily applied.

For instance, transformations of functional groups in 1,3,5-triphenyl-6-oxoverdazyls have been investigated to expand the synthetic tools for incorporating the verdazyl system into more complex molecular architectures. vanderbilt.edu While this research does not directly involve the title compound, it showcases the types of functional group transformations that are possible on molecules containing amine functionalities within complex heterocyclic systems. The principles of these transformations, such as acylation and alkylation, are broadly applicable to the chiral amine moiety of this compound.

Design and Synthesis of Analogues for Elucidating Structure-Reactivity Relationships in Organic Transformations

To understand how the structure of a catalyst or building block influences a chemical reaction, chemists systematically synthesize and study a series of related analogues. By subtly modifying the structure of this compound—for example, by changing the substituent on the nitrogen or altering the substitution pattern on the morpholine ring—researchers can gain insights into structure-activity relationships (SAR) and structure-reactivity relationships.

For example, a study on the design and synthesis of morpholine derivatives explored the structure-activity relationships for dual serotonin (B10506) and noradrenaline reuptake inhibition. nih.gov This research demonstrated that stereochemistry and aryl/aryloxy ring substitution significantly impact the biological activity. nih.gov Similarly, the synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine (B1211576) receptor 4 (D4R) antagonists highlighted how modifications to the morpholine scaffold can lead to potent and selective compounds. nih.gov These studies underscore the importance of synthesizing and evaluating analogues to optimize the properties of a lead compound for a specific application.

Q & A

Advanced Research Question

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.

- Dynamic kinetic resolution : Utilize enzymes or chiral bases to favor (R)-enantiomer formation.

- Chromatographic separation : Preparative HPLC with cellulose-based columns (as in ) .

How can researchers address yield inconsistencies in large-scale synthesis?

Methodological Focus

Variations arise from impurities in intermediates or side reactions. notes that DIBAL reduction steps yield 39–89%, sensitive to moisture. Solutions:

- Strict anhydrous conditions (e.g., molecular sieves).

- Real-time monitoring via in situ IR or LC-MS.

- improved yields by triethylamine-treated silica to reduce amine adsorption .

What methodologies guide the design of biologically active derivatives?

Advanced Research Question

- Structure-activity relationship (SAR) : Modify substituents on the morpholine or methylamine moieties. substituted benzyl groups to enhance antifungal activity.

- Computational modeling : Docking studies predict binding affinity to targets (e.g., enzymes in ).

- Functionalization : appended pyrene-boronic acid for sensor applications .

How are key physicochemical properties (LogP, PSA) determined experimentally?

Basic Research Question

- LogP : Reverse-phase HPLC (compared to standards) or shake-flask method (partitioning between octanol/water). reports LogP = 2.59 for a related compound.

- Polar surface area (PSA) : Calculated via software (e.g., ChemAxon) using molecular structure. lists PSA = 27.82 Ų .

What experimental designs assess metabolic stability in vitro?

Advanced Research Question

- Liver microsome assays : Incubate with cytochrome P450 enzymes, monitor degradation via LC-MS (Exact Mass: 201.1311854, ).

- Metabolite identification : High-resolution mass spectrometry (HRMS) and tandem MS/MS (as in ) .

How are contradictions in biological activity data resolved?

Q. Methodological Focus

- Dose-response studies : Confirm activity thresholds (e.g., IC50 values).

- Control experiments : Verify assay specificity (e.g., used purity >99% to exclude impurity effects).

- Orthogonal assays : Compare results across platforms (e.g., fungal growth inhibition vs. enzymatic inhibition) .

Can this compound be functionalized for sensor applications?

Advanced Research Question

Yes. functionalized a similar amine with pyrene and boronic acid for lactate sensing. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.